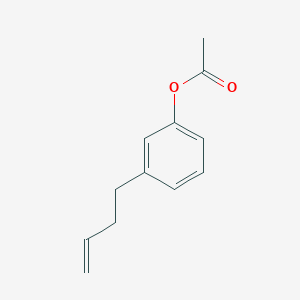
4-(3-Acetoxyphenyl)-1-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Acetoxyphenyl)-1-butene is an organic compound characterized by a butene chain substituted with an acetoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Acetoxyphenyl)-1-butene typically involves the acetylation of 3-hydroxyphenyl-1-butene. This can be achieved through the reaction of 3-hydroxyphenyl-1-butene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 4-(3-Acetoxyphenyl)-1-butene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-(3-acetoxyphenyl)-2-butanone or 4-(3-acetoxyphenyl)butanoic acid.
Reduction: Formation of 4-(3-hydroxyphenyl)-1-butene.
Substitution: Formation of 4-(3-methoxyphenyl)-1-butene or other substituted derivatives.
科学的研究の応用
4-(3-Acetoxyphenyl)-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in polymer synthesis.
作用機序
The mechanism of action of 4-(3-Acetoxyphenyl)-1-butene involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor interactions.
類似化合物との比較
4-(3-Hydroxyphenyl)-1-butene: Similar structure but with a hydroxyl group instead of an acetoxy group.
4-(3-Methoxyphenyl)-1-butene: Contains a methoxy group instead of an acetoxy group.
Uniqueness: 4-(3-Acetoxyphenyl)-1-butene is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from its hydroxyl and methoxy analogs, which may exhibit different properties and applications.
生物活性
4-(3-Acetoxyphenyl)-1-butene, a compound characterized by the presence of an acetoxy group attached to a phenyl ring, has garnered interest in biological research due to its potential therapeutic properties and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicine, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14O2
- Molecular Weight : 194.24 g/mol
- CAS Number : 890097-78-6
The presence of the acetoxy group enhances its reactivity and biological interactions compared to structurally similar compounds, such as 4-(3-hydroxyphenyl)-1-butene.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets in biological systems. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which may participate in various biochemical pathways. Key mechanisms include:
- Enzyme Modulation : The compound may modulate the activity of certain enzymes involved in metabolic processes.
- Receptor Interactions : It can interact with hormone receptors, potentially exhibiting estrogenic activity similar to other phenolic compounds.
Biological Activity Studies
Research has indicated that this compound exhibits various biological activities, including:
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Estrogenic Metabolism :
- Comparative Analysis :
Table: Comparison of Biological Activities
| Compound | Estrogenic Activity | Anti-inflammatory Effects | Other Notable Actions |
|---|---|---|---|
| This compound | Potentially present | Limited evidence | Modulates enzyme activity |
| 4-(3-Hydroxyphenyl)-1-butene | High | Moderate | Antioxidant properties |
| 4-(3-Methoxyphenyl)-1-butene | Moderate | Low | Neuroprotective effects |
特性
IUPAC Name |
(3-but-3-enylphenyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-4-6-11-7-5-8-12(9-11)14-10(2)13/h3,5,7-9H,1,4,6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHDLAFMYGIQKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641194 |
Source


|
| Record name | 3-(But-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-78-6 |
Source


|
| Record name | 3-(But-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














